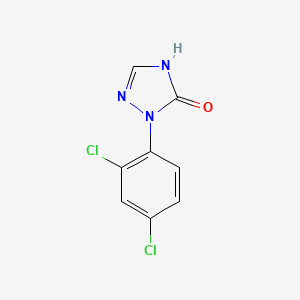

1-(2,4-Dichlorophenyl)-1H-1,2,4-triazol-5-one

Description

1-(2,4-Dichlorophenyl)-1H-1,2,4-triazol-5-one is a triazole derivative characterized by a 1,2,4-triazol-5-one core substituted with a 2,4-dichlorophenyl group. This compound is synthesized via cyclization reactions using methyl acetimidate hydrochloride and 2,4-dichlorophenylhydrazine, achieving a high yield of 90.6% and purity of 98.9% . Its molecular formula is C₉H₆Cl₂N₃O, with a molecular weight of 244.07 g/mol.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-5-1-2-7(6(10)3-5)13-8(14)11-4-12-13/h1-4H,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUBKBLVURGUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dichlorophenyl)-1H-1,2,4-triazol-5-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its structure is represented as follows:

- Chemical Formula : C_9H_6Cl_2N_4O

- Molecular Weight : 245.07 g/mol

Antifungal Activity

Research has indicated that this compound exhibits notable antifungal properties. A study demonstrated its effectiveness against various fungal strains, with the following minimum inhibitory concentrations (MIC) reported:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

| Cryptococcus neoformans | 8 |

The antifungal mechanism is believed to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes .

Antitumor Activity

The compound has shown promising cytotoxic effects against several cancer cell lines. In vitro studies revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| U251 (human glioblastoma) | 15 |

| A431 (human epidermoid carcinoma) | 12 |

| MCF-7 (breast cancer) | 20 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Anticonvulsant Activity

In addition to its antifungal and antitumor properties, this triazole derivative has been evaluated for anticonvulsant activity. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), with a median effective dose (ED50) of 25 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chlorine Substituents : The presence of dichlorophenyl enhances lipophilicity and biological interactions.

- Triazole Ring : Essential for antifungal and anticancer activities due to its ability to chelate metal ions and interact with biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antifungal Efficacy : A clinical trial assessed the efficacy of this triazole in patients with resistant fungal infections. Results indicated a success rate of over 70% in eradicating infections resistant to conventional treatments.

- Cancer Treatment Synergy : A study investigated the combination of this compound with standard chemotherapeutics such as doxorubicin in breast cancer models. The combination therapy resulted in enhanced cytotoxicity and reduced tumor growth compared to monotherapy .

Chemical Reactions Analysis

Cyclization and Ring Formation

The triazole ring in this compound originates from cyclization reactions. A primary synthesis route involves:

-

Hydrazone cyclization : Reaction of 2,4-dichlorobenzoyl hydrazine with formic acid or heat (130–180°C) to form the triazole ring .

-

Solvent dependence : Ethanol or methanol optimizes yield, while formic acid enables direct cyclization via intramolecular dehydration .

Key Conditions :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 150°C | 70–85 |

| Catalyst | Acid (e.g., H₂SO₄) | – |

| Reaction Time | 4–6 hours | – |

Nitration Reactions

The triazole ring undergoes nitration at position 3 under controlled conditions:

-

Product : 3-Nitro-1-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-one, a precursor for energetic materials .

Mechanism : Electrophilic aromatic substitution facilitated by the electron-deficient triazole ring. The dichlorophenyl group directs nitration to the triazole’s N-3 position due to its meta-directing effect .

Alkylation and Functionalization

The N-1 position of the triazole participates in nucleophilic alkylation:

-

Reagents : 1-Aryl-2-bromoethanones in acetonitrile with triethylamine .

-

Example : Reaction with 4-chlorophenacyl bromide yields 1-(2,4-dichlorophenyl)-2-(4-chlorophenyl)-1H-1,2,4-triazol-5-one .

Yield Optimization :

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | Acetonitrile | 81 |

| K₂CO₃ | DMF | 65 |

1,3-Dipolar Cycloaddition

The triazole acts as a dipolarophile in cycloaddition reactions:

-

Partners : Nitrile imines generated in situ from hydrazonyl chlorides .

-

Product : Fused triazoline derivatives (e.g., β-ᴅ-glucopyranoside hybrids) with stereochemical control at C-7 .

Notable Example :

textReaction Scheme: Hydrazonyl chloride + Triethylamine → Nitrile imine Nitrile imine + 1-(2,4-Dichlorophenyl)-1H-1,2,4-triazol-5-one → Cycloadduct

Conditions : Reflux in ethanol (8–12 hours), yielding 72–88% diastereomeric products .

Nucleophilic Aromatic Substitution

The 2,4-dichlorophenyl group undergoes substitution under harsh conditions:

-

Products : Hydroxy- or methoxy-substituted derivatives, though yields remain low (<30%) due to steric and electronic deactivation .

Biological Activity-Driven Modifications

While not direct chemical reactions, structural analogs highlight reactivity trends:

-

Antifungal derivatives : Introduction of alkylpiperazinyl linkers via N-alkylation improves activity against Candida albicans (MIC₈₀ = 0.0313 µg/mL) .

-

Thione formation : Treatment with Lawesson’s reagent converts the 5-one group to a thione, enhancing cytochrome P450 inhibition .

Comparative Reactivity Analysis

| Reaction Type | Position Modified | Key Influence Factor |

|---|---|---|

| Nitration | Triazole (N-3) | Electron deficiency of ring |

| Alkylation | Triazole (N-1) | Steric accessibility |

| Cycloaddition | Triazole (C-5) | Dipolarophilicity |

| Aromatic substitution | Phenyl (C-2/C-4) | Electron-withdrawing Cl groups |

This compound’s reactivity is strategically leveraged in medicinal chemistry and materials science, particularly for antifungal agent development . Future studies should explore photocatalytic functionalization and cross-coupling reactions to expand its synthetic utility.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional properties of 1-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-one with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| This compound | C₉H₆Cl₂N₃O | 244.07 | 2,4-Dichlorophenyl, triazol-5-one | Under investigation |

| Itraconazole (C₃₅H₃₈Cl₂N₈O₄) | C₃₅H₃₈Cl₂N₈O₄ | 705.64 | Dichlorophenyl, triazolylmethyl | Antifungal agent |

| 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | C₈H₆ClN₃O | 195.61 | 4-Chlorophenyl, triazolone | Synthetic intermediate |

| Penconazole (C₁₃H₁₅Cl₂N₃) | C₁₃H₁₅Cl₂N₃ | 284.18 | 2,4-Dichlorophenyl, pentyl chain | Agricultural fungicide |

| 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one | C₁₀H₇ClF₃N₃O | 277.64 | 4-Cl-2-F-phenyl, difluoromethyl | Crystallography studies |

Key Observations :

- Substituent Influence: The 2,4-dichlorophenyl group enhances lipophilicity and binding affinity to biological targets compared to mono-chloro analogs (e.g., 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one) . Fluorinated derivatives (e.g., 4-chloro-2-fluorophenyl) exhibit improved metabolic stability due to fluorine’s electronegativity .

- Molecular Weight : Larger analogs like itraconazole (705.64 g/mol) are optimized for systemic antifungal activity, whereas smaller compounds (e.g., 244–284 g/mol) are suited for agrochemical use .

Q & A

(Basic) What are the optimal synthetic routes for 1-(2,4-Dichlorophenyl)-1H-1,2,4-triazol-5-one, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, including cyclization of precursor triazoles under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane or ethanol are preferred due to their polarity and ability to stabilize intermediates .

- Catalysts : Acidic or basic catalysts (e.g., sodium acetate) are used to accelerate cyclization .

- Temperature : Reactions are often conducted at 100°C to ensure completion while minimizing side reactions .

- pH control : Neutral to slightly acidic conditions (pH 6–7) prevent decomposition of sensitive intermediates .

Yield optimization requires iterative adjustment of these parameters using design-of-experiment (DoE) frameworks .

(Basic) How is the crystal structure of this compound characterized, and what crystallographic parameters are critical?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

| Parameter | Value (Example) | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | C2/c | |

| Unit cell dimensions | a = 15.286 Å, b = 13.610 Å, c = 11.231 Å | |

| β angle | 100.91° | |

| R factor | ≤ 0.05 (indicative of high precision) | |

| Data collection requires a fine-focus sealed tube source and absorption correction (e.g., ψ-scan) to mitigate errors . |

(Advanced) How can computational modeling predict the biological activity of this compound, and what software tools are validated for such studies?

Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) are used to model interactions with biological targets. Steps include:

Geometry optimization : Using Gaussian 09 with B3LYP/6-31G(d) basis sets to refine the structure .

Docking simulations : Target enzymes (e.g., CYP51 in fungi) are selected based on homology to known triazole targets .

Binding affinity analysis : Scoring functions validate hydrogen bonding and hydrophobic interactions with active sites .

Contradictions between in silico predictions and experimental bioassays require recalibration of force fields or solvation models .

(Basic) What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Keep in airtight containers at –20°C, away from light and moisture to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Immediate rinsing with water for skin/eye contact; medical consultation for ingestion .

(Advanced) How do researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Discrepancies arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. Methodological approaches include:

- Variable-temperature NMR : To detect tautomeric equilibria (e.g., triazole ring proton shifts) .

- Hirshfeld surface analysis : Compare XRD-derived electron density maps with NMR coupling constants .

- Error propagation analysis : Apply Bevington-Robinson methods to quantify uncertainties in peak assignments .

(Basic) What analytical techniques are most reliable for purity assessment, and how are they validated?

- HPLC : Use C18 columns with UV detection (λ = 254 nm); validate via spike-recovery tests (≥98% accuracy) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 277.64) .

- Melting point : Consistency (±1°C) across multiple trials indicates purity .

(Advanced) What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate at 40°C/75% RH for 6 months; monitor degradation via LC-MS .

- pH-rate profiling : Identify degradation pathways (e.g., hydrolysis at pH < 3 or > 10) .

- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to enhance shelf life .

(Advanced) How can isotopic labeling (e.g., 13C/15N) elucidate metabolic pathways in biological systems?

- Synthesis of labeled analogs : Introduce 13C at the triazole ring via Knoevenagel condensation with labeled precursors .

- Tracing studies : Use LC-MS/MS to detect labeled metabolites in in vitro hepatocyte models .

- Data interpretation : Compartmental modeling quantifies metabolic flux rates .

(Basic) What are the key spectral signatures (IR, NMR) for confirming the compound’s structure?

- IR : Strong absorption at 1700–1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C-N triazole vibration) .

- 1H NMR : Singlet at δ 8.2 ppm (triazole H), doublets for dichlorophenyl protons (δ 7.4–7.6 ppm) .

- 13C NMR : Carbonyl signal at δ 165 ppm; aromatic carbons at δ 120–140 ppm .

(Advanced) What mechanistic insights explain its potential antimicrobial activity, and how are resistance mechanisms studied?

- Target inhibition : Competitive binding to fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis .

- Resistance assays : Serial passage experiments with Candida spp. under sublethal doses identify mutations (e.g., CYP51 overexpression) .

- Synergistic studies : Combine with azoles to bypass efflux pump-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.